Ilicicolin F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

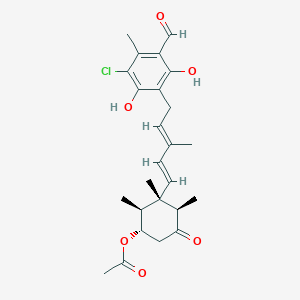

Ilicicolin F is a member of the ascochlorin family of molecules, which are isoprenoid antibiotics produced by the fungus Verticillium hemipterigenum . This compound has garnered significant interest due to its diverse biological activities, including antiviral, antifungal, and antitumor properties .

作用机制

伊利西林 F 通过抑制线粒体呼吸来发挥作用。 它通过细胞色素 bc1 复合物中心的 N 阻断细胞色素 b 的氧化还原反应 。这种抑制会破坏电子传递链,导致 ATP 产生减少,最终导致细胞死亡。 该化合物还通过抑制某些病毒的复制来表现出抗病毒活性 .

类似化合物:

- 伊利西林 C

- 伊利西林 D

- 伊利西林 H

比较: 伊利西林 F 与 ascochlorin 家族的其他成员(如伊利西林 C、D 和 H)在结构上相似。 它在对乙酰胆碱酯酶和 β-葡萄糖醛酸酶的适度抑制活性方面是独一无二的 。 此外,伊利西林 F 已显示出显着的抗病毒活性,这使其与类似物区别开来 .

生化分析

Biochemical Properties

Ilicicolin F interacts with various enzymes and proteins. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo . It does not inhibit the E. coli ubiquinol oxidase cytochrome bd . This compound also shows a significant inhibitory effect on the activity of testosterone 5a-reductase .

Cellular Effects

This compound has a profound impact on cellular processes. It exhibits cytotoxicity to HeLa cells with an EC50 value of 0.003 μg/mL . It also has an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex .

Temporal Effects in Laboratory Settings

Over time, this compound shows stable effects on cellular function in laboratory settings. It is soluble in DMSO, methanol, chloroform, and ethyl acetate, but insoluble in water . It is stable for at least 3 years when stored sealed at –20 °C .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo , impacting the metabolic flux and metabolite levels.

准备方法

合成路线和反应条件: 伊利西林 F 通常从 Verticillium hemipterigenum 的发酵液中分离出来。 该化合物可以使用有机溶剂如甲醇、氯仿和乙酸乙酯提取 。然后使用色谱技术纯化产品,以达到高度纯度。

工业生产方法: 伊利西林 F 的工业生产涉及在受控条件下对 Verticillium hemipterigenum 进行大规模发酵。 发酵液经过溶剂萃取,然后进行高性能液相色谱 (HPLC) 等纯化过程以分离化合物 .

化学反应分析

反应类型: 伊利西林 F 经历多种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 这种反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 在铁或氯化铝等催化剂存在下的卤素。

主要产物:

氧化: 形成羧酸或酮。

还原: 形成醇或烷烃。

取代: 形成卤代衍生物。

科学研究应用

伊利西林 F 具有广泛的科学研究应用,包括:

化学: 用作研究氧化、还原和取代反应机理的模型化合物。

生物学: 研究其对烟草花叶病毒和单纯疱疹病毒 1 型等病毒的抗病毒活性.

工业: 用于开发抗真菌剂和其他药物。

相似化合物的比较

- Ilicicolin C

- Ilicicolin D

- Ilicicolin H

Comparison: Ilicicolin F shares structural similarities with other members of the ascochlorin family, such as Ilicicolin C, D, and H. it is unique in its moderate inhibitory activity toward acetylcholinesterase and β-glucuronidase . Additionally, this compound has shown significant antiviral activity, which distinguishes it from its analogs .

属性

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22738-98-3 |

Source

|

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。